![molecular formula C21H15NO3S B2443187 N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide CAS No. 879767-39-2](/img/structure/B2443187.png)
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
- Research : Scientists have synthesized novel derivatives of this compound and evaluated their growth inhibition in human solid tumor cell lines and leukemia cells. Compound IVa demonstrated superior activity compared to other derivatives and even outperformed TMZ. Notably, esters showed more potent antitumor activity than amides .
- Research : Among the synthesized derivatives, certain compounds exhibited good antimicrobial potential. For instance, compound 12 demonstrated significant inhibitory effects against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
- Indole Derivatives : Researchers have explored the biological potential of indole derivatives. Some of these compounds, including those containing imidazole moieties, have shown promise as anti-HIV agents .
Antitumor Activity
Antimicrobial Properties
Anti-HIV Activity
Future Directions
The future directions for research on “N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide” could involve further exploration of its synthesis, characterization, and potential biological activities. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could be a promising area of research .
properties
IUPAC Name |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-13-7-5-10-15-18(23)17(14-8-3-2-4-9-14)21(25-19(13)15)22-20(24)16-11-6-12-26-16/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOHRAGWVDMIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide |
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